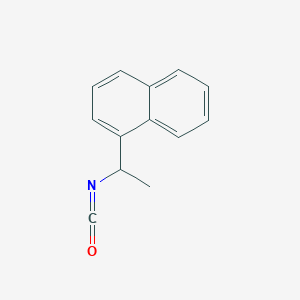
1-(1-Naphthyl)ethyl isocyanate
描述
1-(1-Naphthyl)ethyl isocyanate is an organic compound with the molecular formula C13H11NO. It is a derivative of isocyanate, characterized by the presence of a naphthyl group attached to an ethyl isocyanate moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
The synthesis of 1-(1-Naphthyl)ethyl isocyanate typically involves the reaction of 1-(1-naphthyl)ethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NCO} + 2\text{HCl} ]
Industrial production methods may involve the use of alternative reagents to minimize the hazards associated with phosgene. For instance, triphosgene, a safer solid alternative, can be used to achieve the same transformation.
化学反应分析
1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-(1-naphthyl)ethylamine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
科学研究应用
1-(1-Naphthyl)ethyl isocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives, including ureas and carbamates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty polymers and materials with specific properties.
作用机制
The reactivity of 1-(1-Naphthyl)ethyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable adducts. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and the reaction environment.
相似化合物的比较
1-(1-Naphthyl)ethyl isocyanate can be compared with other isocyanates, such as:
Phenyl isocyanate: Similar in reactivity but lacks the naphthyl group, leading to different steric and electronic properties.
Benzyl isocyanate: Contains a benzyl group instead of a naphthyl group, resulting in different reactivity and applications.
2-Naphthyl isocyanate: Similar structure but with the isocyanate group attached to the 2-position of the naphthyl ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other isocyanates.
属性
IUPAC Name |
1-(1-isocyanatoethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88442-63-1 | |
| Record name | 1-(1-isocyanatoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)
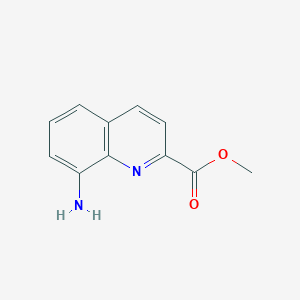
![1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3195008.png)
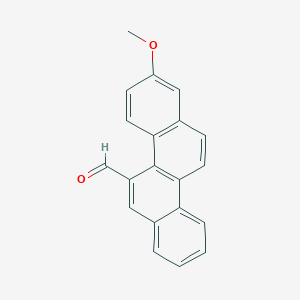
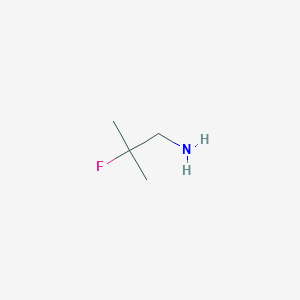
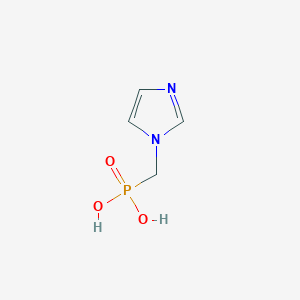
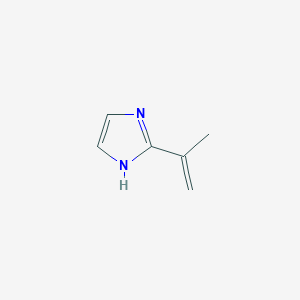
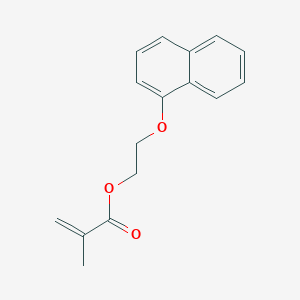
![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
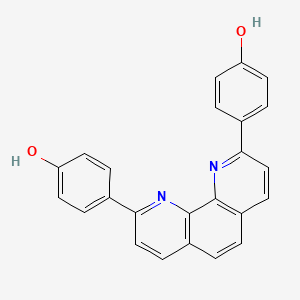
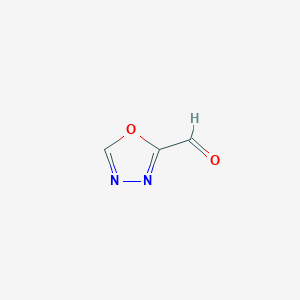
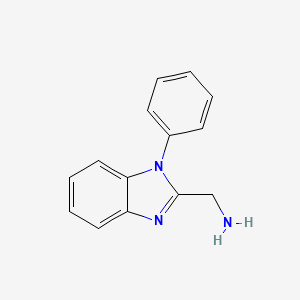
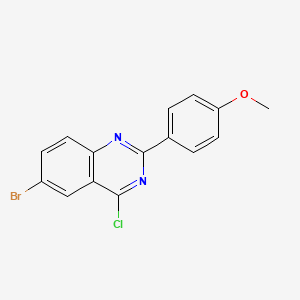
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
